Pipotiazine - 39860-99-6

Pipotiazine

Catalog Number: EVT-278592
CAS Number: 39860-99-6
Molecular Formula: C24H33N3O3S2
Molecular Weight: 475.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pipotiazine is a potent neuroleptic drug belonging to the phenothiazine family. [] Its primary role in scientific research involves its use as a long-acting antipsychotic in veterinary and animal studies. [, ] Pipotiazine is available in both oral and depot (long-acting) formulations. []

Pipotiazine Palmitate

Compound Description: Pipotiazine palmitate is the palmitic acid ester of pipotiazine. Formulated as an oil-based intramuscular injection, pipotiazine palmitate serves as a depot medication, providing sustained release of pipotiazine over an extended period, typically about 4 weeks [, , , , , , , ]. This formulation is particularly beneficial for individuals with schizophrenia who struggle with medication adherence [, , ].

Relevance: Pipotiazine palmitate is directly derived from pipotiazine, serving as a prodrug. Upon injection, it is gradually hydrolyzed to release pipotiazine, which is the active compound exerting the antipsychotic effects [].

Pipotiazine Undecylenate

Compound Description: Pipotiazine undecylenate is another long-acting ester prodrug of pipotiazine [, ]. Similar to pipotiazine palmitate, it was investigated for its potential in long-term treatment of chronic psychoses [].

Relevance: Pipotiazine undecylenate shares a similar structure and mechanism of action with pipotiazine palmitate, both acting as prodrugs that are metabolized to release pipotiazine [, ]. The key difference lies in the esterifying fatty acid, which may result in different pharmacokinetic profiles and durations of action.

Fluphenazine

Compound Description: Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine class, similar to pipotiazine [, , ]. It is also available in depot formulations, fluphenazine enanthate and fluphenazine decanoate, used for long-term management of schizophrenia [, , , ].

Relevance: Fluphenazine shares structural similarities with pipotiazine, both being members of the phenothiazine class of antipsychotics. Both drugs exert their antipsychotic effects primarily by blocking dopamine receptors in the brain [, ]. Clinical studies have directly compared the efficacy and tolerability of pipotiazine palmitate to fluphenazine decanoate, suggesting comparable effectiveness in managing schizophrenia symptoms [, , , ].

Fluphenazine Decanoate

Compound Description: Fluphenazine decanoate is a long-acting ester prodrug of fluphenazine [, , ]. Like pipotiazine palmitate, it is administered intramuscularly and provides sustained release of fluphenazine, making it suitable for long-term maintenance therapy in schizophrenia [, , ].

Relevance: Fluphenazine decanoate is a comparable depot antipsychotic to pipotiazine palmitate. Head-to-head clinical trials have directly evaluated their efficacy and side effect profiles [, ].

Fluphenazine Enanthate

Compound Description: Fluphenazine enanthate is another long-acting ester prodrug of fluphenazine [, ]. It is also a depot antipsychotic administered intramuscularly, providing a duration of action of approximately 2-4 weeks [, ].

Relevance: Similar to fluphenazine decanoate, fluphenazine enanthate offers another comparable depot medication to pipotiazine palmitate. Both are structurally related to pipotiazine and exert similar pharmacological actions [, ].

Haloperidol

Compound Description: Haloperidol is a typical antipsychotic belonging to the butyrophenone class [, , ]. It is available in both oral and depot formulations, with haloperidol decanoate being the long-acting injectable form [, ].

Relevance: Haloperidol, while structurally different from pipotiazine, serves as a point of comparison in several studies investigating pipotiazine's efficacy and safety [, , ]. Haloperidol decanoate, as a depot antipsychotic, is often compared to pipotiazine palmitate regarding long-term treatment outcomes in schizophrenia [, ].

Haloperidol Decanoate

Compound Description: Haloperidol decanoate, a long-acting ester of haloperidol, is administered as a depot injection for maintenance therapy in schizophrenia [, ]. It offers sustained release of haloperidol over several weeks [, ].

Relevance: Haloperidol decanoate serves as another comparable depot antipsychotic to pipotiazine palmitate, with studies directly comparing their efficacy and tolerability in managing schizophrenia [, ].

Flupenthixol Decanoate

Compound Description: Flupenthixol decanoate is a long-acting injectable antipsychotic belonging to the thioxanthene class []. It is a depot formulation administered intramuscularly, providing sustained release of the active moiety, flupenthixol [].

Relevance: Flupenthixol decanoate is another comparable depot antipsychotic to pipotiazine palmitate. Clinical trials have directly assessed their relative effectiveness in treating chronic schizophrenia [].

Chlorpromazine

Compound Description: Chlorpromazine is a first-generation antipsychotic belonging to the phenothiazine class [, ]. It is primarily used to treat psychotic disorders like schizophrenia [].

Relevance: Chlorpromazine, while not a focus in these studies, is mentioned as a representative typical antipsychotic and a member of the same class as pipotiazine. Both share a similar mechanism of action, blocking dopamine receptors in the brain [, ].

Thioproperazine

Compound Description: Thioproperazine is a typical antipsychotic belonging to the piperazine phenothiazine subclass [, ]. It is known for its potent antipsychotic effects but also for a higher risk of extrapyramidal side effects compared to some other antipsychotics [, ].

Relevance: Thioproperazine is mentioned as a comparator to pipotiazine in terms of pharmacological properties and potential clinical applications [, ]. Both drugs share structural similarities and a comparable mechanism of action, but their side effect profiles may differ.

Source and Classification

Pipotiazine is classified as a typical antipsychotic due to its mechanism of action, which primarily involves dopamine receptor antagonism. It is part of the phenothiazine family, which includes other well-known antipsychotics like chlorpromazine. The drug has been utilized in clinical settings for its efficacy in managing symptoms associated with schizophrenia and has a long-acting injectable formulation known as pipotiazine palmitate .

Synthesis Analysis

The synthesis of pipotiazine involves a multi-step chemical process. The initial step includes the alkylation of 2-Dimethylaminosulfonylphenothiazine with 1-Bromo-3-chloropropane, resulting in the formation of 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide. This intermediate is then further alkylated with 4-Piperidineethanol to yield pipotiazine .

Technical Parameters

  • Starting Materials:
    • 2-Dimethylaminosulfonylphenothiazine
    • 1-Bromo-3-chloropropane
    • 4-Piperidineethanol
  • Reagents: Common reagents may include bases for facilitating the alkylation reactions.
  • Conditions: Specific temperatures and reaction times are typically optimized based on the desired yield and purity of the final product.
Molecular Structure Analysis

Pipotiazine has the molecular formula C24H33N3O3S2C_{24}H_{33}N_{3}O_{3}S_{2} and a molar mass of approximately 475.67 g/mol. Its molecular structure features a phenothiazine core with various substituents that enhance its pharmacological properties.

Structural Characteristics

  • IUPAC Name: 10-{3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl}-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
  • SMILES Notation: CN(C)S(=O)(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN2CCC(CCO)CC2)C=C1
  • Functional Groups: The presence of sulfonamide and piperidine moieties contributes to its activity as an antipsychotic agent .
Chemical Reactions Analysis

Pipotiazine undergoes various chemical reactions primarily related to its interactions with biological systems. As an antipsychotic, it acts by blocking dopamine receptors in the brain, which can lead to several downstream effects.

Key Reactions

  • Dopamine Receptor Antagonism: Pipotiazine binds to D1, D2, D3, and D4 dopamine receptors, inhibiting their activity.
  • Serotonin Receptor Interaction: It also antagonizes serotonergic receptors (5-HT1 and 5-HT2), which may contribute to its therapeutic effects while mitigating some side effects associated with dopamine blockade.

These interactions result in a complex pharmacological profile that influences both therapeutic outcomes and side effects .

Mechanism of Action

Pipotiazine's mechanism of action primarily involves its role as an antagonist at several neurotransmitter receptors:

Key Mechanisms

  • Dopaminergic Activity: By blocking dopamine receptors, pipotiazine reduces dopaminergic overactivity associated with psychosis.
  • Serotonergic Activity: Antagonism at serotonin receptors helps manage mood-related symptoms and can reduce extrapyramidal side effects commonly seen with other antipsychotics.

This multifaceted action profile allows pipotiazine to address both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, lack of emotion) associated with schizophrenia .

Physical and Chemical Properties Analysis

Pipotiazine exhibits several notable physical and chemical properties:

PropertyValue
StateSolid
Water Solubility0.0127 mg/mL
Log P (octanol-water)Approximately 3.94
pKa (strongest acidic)17.09
pKa (strongest basic)8.86
Polar Surface Area64.09 Ų
Number of Rotatable Bonds7
Applications

Pipotiazine's primary application lies in psychiatry as an effective treatment for schizophrenia. Its long-acting injectable form allows for improved patient compliance by reducing the frequency of dosing.

Clinical Applications

  • Schizophrenia Management: Pipotiazine has been shown to be effective in reducing symptoms of schizophrenia when compared to other typical antipsychotics.
  • Depot Formulations: The injectable forms (pipotiazine palmitate) provide sustained release over weeks, making them suitable for patients who may struggle with daily medication adherence .

In addition to its psychiatric uses, research has explored other potential applications, such as its inhibitory properties in corrosion studies .

Historical Development and Contextualization of Phenothiazine Derivatives

Emergence of Pipotiazine in Antipsychotic Drug Discovery

The discovery of pipotiazine occurred within the transformative era of psychopharmacology initiated by chlorpromazine in the early 1950s. Chlorpromazine, synthesized from phenothiazine dyes and antihistaminic precursors like promethazine, demonstrated profound calming effects in agitated psychiatric patients, revolutionizing schizophrenia treatment and displacing earlier biological interventions like insulin coma therapy and lobotomy [3] [10]. This breakthrough spurred intensive research into structurally related phenothiazine compounds, aiming to optimize efficacy and tolerability. Pipotiazine emerged in this context, developed as part of efforts to create longer-acting neuroleptics suitable for maintenance therapy. Its development was intrinsically linked to the serendipitous observations of Laborit and the systematic clinical validations by Delay and Deniker, which established the antipsychotic potential of phenothiazines [3] [10]. Synthesized alongside other derivatives like fluphenazine and perphenazine, pipotiazine was specifically engineered for sustained action, leading to the creation of its palmitic ester prodrug (pipotiazine palmitate) for depot injection, a significant advancement aimed at improving adherence in chronic schizophrenia management [1] [7]. This positioned pipotiazine as a significant contributor to the shift towards long-term community-based management of psychotic disorders.

Comparative Analysis of Pipotiazine Within Phenothiazine Classification Frameworks

Phenothiazine antipsychotics are systematically classified into three groups based on the chemical structure of their side chains, which critically influence their pharmacological profiles:

  • Group 1 (Aliphatic): Characterized by a dimethylaminopropyl side chain (e.g., chlorpromazine, promazine). These exhibit pronounced sedation and moderate antimuscarinic effects but carry a higher risk of orthostatic hypotension.
  • Group 2 (Piperidine): Feature a piperidine moiety, often N-substituted (e.g., thioridazine, mesoridazine, pipotiazine). This group is notable for significant antimuscarinic activity and moderate sedation, coupled with a lower propensity to induce extrapyramidal side effects (EPS) compared to Groups 1 and 3 [1] [4] [5].
  • Group 3 (Piperazine): Possess a piperazinyl-ethyl side chain (e.g., fluphenazine, trifluoperazine, perphenazine). These are potent dopamine D2 antagonists with minimal sedation and antimuscarinic effects but exhibit the highest incidence of EPS among the phenothiazines.

Table 1: Classification of Selected Phenothiazine Antipsychotics and Key Characteristics

GroupPrototype DrugSide Chain TypeSedative PotentialAntimuscarinic ActivityEPS Risk (Relative)
1. AliphaticChlorpromazineDimethylaminopropylHighModerateModerate
2. PiperidinePipotiazinePiperidine (N-substituted)ModerateMarkedLower
2. PiperidineThioridazinePiperidineModerateMarkedLower
3. PiperazineFluphenazinePiperazinyl-ethylLowWeakHigh
3. PiperazineTrifluoperazinePiperazinyl-ethylLowWeakHigh

Pipotiazine is definitively categorized as a Group 2 (Piperidine) phenothiazine. This classification is crucial as it predicts its core clinical pharmacological behavior: marked antimuscarinic effects, moderate sedative properties, and a lower liability for inducing extrapyramidal symptoms (EPS) compared to the aliphatic (Group 1) or piperazine (Group 3) derivatives [1] [4] [5]. Its receptor binding profile reflects this, showing potent antagonism at D2 dopamine receptors, significant antagonism at muscarinic M1 receptors (contributing to lower EPS), and activity at histaminic H1 and serotonergic (5-HT1A, 5-HT2A) receptors [2] [5]. While sharing the piperidine group with thioridazine, pipotiazine's specific N-substitution pattern differentiates it and contributes to its suitability for long-acting depot formulation.

Evolution of Structural Analogues and Their Pharmacodynamic Implications

The evolution of phenothiazines involved strategic modifications to the core tricyclic phenothiazine ring system and, critically, its side chain, to enhance receptor specificity, duration of action, and tolerability. Pipotiazine exemplifies this approach, particularly through its development as a depot formulation.

  • Core Structure and Side Chain Optimization: All phenothiazines share the tricyclic phenothiazine nucleus (two benzene rings linked by sulfur and nitrogen). The nature of the substituent at the 2-position (often electron-withdrawing, like chlorine in chlorpromazine or CF3 in fluphenazine) and, more significantly, the structure of the side chain attached to the N10 nitrogen, determine subclass and properties. Pipotiazine features a complex piperidine-based side chain: 10-[3-[4-(2-hydroxyethyl)piperidino]propyl]-N,N-dimethylphenothiazine-2-sulfonamide [2]. Key elements include:
  • The piperidine ring (defining Group 2), contributing to lower EPS liability.
  • A hydroxyethyl group attached to the piperidine nitrogen, influencing solubility and potentially receptor interactions.
  • A sulfonamide group at the 2-position of the phenothiazine ring, distinguishing it from many other phenothiazines (which often have Cl, CF3, or SCH3 at this position). This modification may influence receptor affinity and pharmacokinetics.
  • Prodrug Strategy for Sustained Action: The most significant structural evolution relevant to pipotiazine's clinical application was the development of its palmitic ester prodrug, pipotiazine palmitate. Esterification of the hydroxyl group in the side chain with palmitic acid (a long-chain fatty acid) dramatically increases lipophilicity. This allows the drug to form a depot repository at the intramuscular injection site. The ester bond is slowly hydrolyzed by tissue esterases, releasing active pipotiazine gradually into the systemic circulation over weeks, enabling monthly administration [7]. This structural modification was pivotal for managing chronic schizophrenia by ensuring continuous drug exposure and improving adherence.
  • Pharmacodynamic Differentiation: Research comparing pipotiazine palmitate's effects on dopamine metabolism across different brain regions revealed its unique pharmacodynamic profile. Studies in rats demonstrated that a single injection had region-specific and temporally complex effects on dopamine synthesis:
  • Nigrostriatal System (Motor Control): A biphasic response: initial acceleration of dopamine synthesis (days 1-5) followed by a prolonged and marked reduction (lasting weeks). This correlates with its potential to cause EPS (though lower than Group 3) and its anti-amphetamine (anti-stereotypy) effects [9].
  • Mesolimbic System (Limbic Function): Also biphasic, but the initial acceleration phase was longer (~21 days) and the subsequent inhibitory phase was less pronounced and shorter than in the striatum. This pattern aligns with its primary antipsychotic efficacy targeting positive symptoms [9].
  • Mesocortical System (Cognition/Emotion): Only a single phase of increased dopamine synthesis was observed, lasting at least 35 days [9]. The implications for treating negative symptoms or cognitive deficits in schizophrenia are complex and less well-defined, but this differential effect highlights how structural modifications lead to regionally selective neurochemical actions beyond simple D2 blockade.

Table 2: Structural Features and Dopaminergic Effects of Pipotiazine and Key Analogues

CompoundPhenothiazine SubgroupKey Structural Features (vs. Core Phenothiazine)Primary Dopaminergic Effect (D2)Region-Specific Dopamine Synthesis Modulation (Post-Depot)Clinical Implication Focus
ChlorpromazineAliphatic (Group 1)-Cl at 2-position; Dimethylaminopropyl side chainPotent AntagonistBroad inhibition (Striatum, Limbic)Sedation, Acute Agitation
FluphenazinePiperazine (Group 3)-CF3 at 2-position; Piperazinyl-ethyl side chainPotent AntagonistPronounced striatal inhibitionHigh Potency, High EPS Risk
ThioridazinePiperidine (Group 2)-SCH3 at 2-position; Piperidine side chainAntagonist (Moderate Potency)Not characterized for depotLower EPS, Antimuscarinic
PipotiazinePiperidine (Group 2)-SO2N(CH3)2 at 2-position; Piperidine (hydroxyethyl-substituted) side chainPotent AntagonistBiphasic (Striatum, Limbic); Sustained increase (Cortex)Long-Acting, Moderate EPS
Pipotiazine PalmitateN/A (Prodrug)Esterification of hydroxyethyl group with palmitic acidN/A (Releases Pipotiazine)As Pipotiazine, with sustained release kineticsMonthly Depot Maintenance

This structural evolution, particularly the unique sulfonamide group and the prodrug esterification strategy, underpins pipotiazine's specific niche as a long-acting injectable (LAI) antipsychotic with a Group 2 phenothiazine profile – offering sustained antipsychotic efficacy with a relatively favorable EPS profile compared to high-potency typicals, albeit still carrying the broader receptor-mediated side effects common to phenothiazines [1] [5] [7].

Properties

CAS Number

39860-99-6

Product Name

Pipotiazine

IUPAC Name

10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide

Molecular Formula

C24H33N3O3S2

Molecular Weight

475.7 g/mol

InChI

InChI=1S/C24H33N3O3S2/c1-25(2)32(29,30)20-8-9-24-22(18-20)27(21-6-3-4-7-23(21)31-24)14-5-13-26-15-10-19(11-16-26)12-17-28/h3-4,6-9,18-19,28H,5,10-17H2,1-2H3

InChI Key

JOMHSQGEWSNUKU-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO

Solubility

1.27e-02 g/L

Synonyms

Pipotiazine; Pipothiazine; Pipotiazina; Pipotiazinum; Piportil L4; 19366 RP; 19366-RP; pipothiazine; pipotiazin; RP 19366; RP-19366;

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.